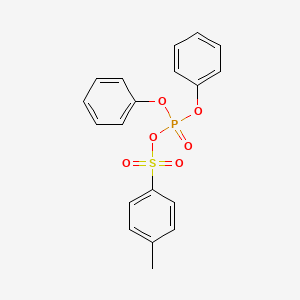
2,5-Dimetoxi-1,4-benzoquinona
Descripción general
Descripción
2,5-Dimethoxy-1,4-benzoquinone (DMBQ) is a highly versatile compound used in a variety of scientific research applications. It is a quinone, a type of organic compound containing two ketone groups, which can be used for a wide range of purposes, including synthesis, electrochemical studies, and biological research.
Aplicaciones Científicas De Investigación
Síntesis de polímeros de coordinación
DMBQ se utiliza en la síntesis de polímeros de coordinación (CPs). Estos polímeros se sintetizan utilizando un método de hidrólisis in situ, donde DMBQ y 4,4'-bipiridilo (bpy) se utilizan como ligandos binarios {svg_1}. El tipo de CPs obtenidos depende de los iones metálicos utilizados. Por ejemplo, con Mn y Zn, se obtiene una estructura de cadena en zigzag 1D {svg_2}.
Material de electrodo pseudocapacitivo
DMBQ decorado en láminas de óxido de grafeno reducido (rGO) se utiliza como un electrodo pseudocapacitivo de alta capacitancia y larga vida útil del ciclo {svg_3}. Este electrodo exhibe una excelente capacitancia de 650 F g−1 a 5 mV s−1 (780 F cm−3) en ácido sulfúrico 1 M {svg_4}. También muestra una excelente retención de capacitancia del 99% después de 25 000 ciclos a 50 mV s−1 {svg_5}.
Material de cátodo para baterías de iones de magnesio
DMBQ se ha reinvestigado como material de cátodo con electrolitos de magnesio que son capaces de plaquear/desplazar magnesio para baterías de iones de magnesio recargables {svg_6}.
Material activo de electrodo positivo orgánico
DMBQ se examina como material activo de electrodo positivo orgánico para baterías de magnesio recargables {svg_7}.
Intermedio para la síntesis de compuestos biológicos
2,6-Dimetoxi-1,4-benzoquinona, un derivado de DMBQ, se utiliza como intermedio para la síntesis de otros compuestos biológicos naturales y sus análogos {svg_8}.
Componente activo en la fermentación del germen de trigo coreano
Se cree que la 2,6-Dimetoxi-1,4-benzoquinona es el componente activo clave en los “iniciadores” de la fermentación del germen de trigo coreano, Avemar® y Nuruk®, que se han utilizado para el tratamiento de muchos tipos de cáncer {svg_9}.
Mecanismo De Acción
Target of Action
The primary target of 2,5-Dimethoxy-1,4-benzoquinone (DMQ) is the reduced graphene oxide (rGO) sheets . DMQ is decorated on these sheets and provides stable redox-active centers . It also serves as a spacer to avoid rGO sheets aggregation, leading to a three-dimensional hierarchical electrode architecture .
Mode of Action
DMQ interacts with its targets (rGO sheets) through a redox-active mechanism . This interaction results in the formation of a high capacitance and long cycle life pseudocapacitive electrode . The redox activity of DMQ is crucial for its function as it provides the necessary centers for electron transfer .
Biochemical Pathways
The biochemical pathways affected by DMQ primarily involve energy storage systems . DMQ, being an electrochemically active organic material, is a sustainable alternative to metal-based counterparts in these systems . The poor conductivity of such organic materials often results in capacitance fade upon cycling .
Pharmacokinetics
It’s known that the presence of two carbonyl groups in the dmbq prevents the use of any grignard-based magnesium electrolytes, as the grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of dmbq in solutions .
Result of Action
The result of DMQ’s action is the creation of a high capacitance and long cycle life pseudocapacitive electrode . When tested as a pseudocapacitive electrode, it exhibited an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid . Most importantly, optimized electrodes showed an excellent capacitance retention of 99% after 25,000 cycles at 50 mV s −1 .
Action Environment
The action of DMQ is influenced by environmental factors. For instance, the careful selection of the conductive substrate, electrode architecture, and organic molecules plays a crucial role in achieving high capacitance and long cycling performance . Furthermore, the environment in which DMQ operates, such as the presence of sulfuric acid, can significantly impact its efficacy and stability .
Safety and Hazards
Direcciones Futuras
The future directions for DMBQ research include its potential use in energy storage systems . Its structural behavior during charge and discharge processes is being investigated to understand the charge–discharge mechanism and the factors that determine the deterioration of organic batteries . This could guide the design of future high-performance organic batteries .
Propiedades
IUPAC Name |
2,5-dimethoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPZDDLWLALLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185096 | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3117-03-1 | |
| Record name | 2,5-Dimethoxy-2,5-cyclohexadiene-1,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003117031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxybenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethoxy-4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHOXY-4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL7OE03FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
| Record name | Thermophillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)
![1-Hydroxy-2-methyl-4'-[2-(2-methylpropanoyl)-4-oxoquinazolin-3(4H)-yl]-1,9a-dihydrospiro[imidazo[1,2-a]indole-9,2'-oxolane]-3,5'(2H)-dione](/img/structure/B1209809.png)



![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)


![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)

